4-((1-(3-(2,4-dimethoxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
Description
Properties
IUPAC Name |
4-[1-[3-(2,4-dimethoxyphenyl)propanoyl]pyrrolidin-3-yl]oxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO6/c1-14-10-18(12-21(24)27-14)28-17-8-9-22(13-17)20(23)7-5-15-4-6-16(25-2)11-19(15)26-3/h4,6,10-12,17H,5,7-9,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLULSPNDFNARV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)CCC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-(3-(2,4-dimethoxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a derivative of pyran and exhibits a range of biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Synthesis
The synthesis of this compound typically involves multicomponent reactions, where various reagents are combined under specific conditions to yield the target molecule. For example, the reaction of phenylglyoxal hydrate with 1,3-dimethylbarbituric acid and 4-hydroxy-6-methyl-2H-pyran-2-one can produce derivatives with enhanced biological activity .
Antimicrobial Properties
Research indicates that derivatives of 6-hydroxy-2H-pyran-3(6H)-ones, which include the target compound, demonstrate significant antimicrobial activity against gram-positive bacteria. For instance, compounds with bulky substituents at C-2 showed increased antibacterial efficacy, with minimum inhibitory concentrations (MICs) as low as 0.75 µg/mL against Streptococcus species .
Anticancer Activity
In vitro studies have shown that various derivatives of pyran compounds exhibit anticancer properties. For example, compounds similar in structure to the target compound have been tested against cancer cell lines such as HeLa (cervical cancer) and CEM (T-lymphocyte), revealing promising antiproliferative effects . The presence of specific functional groups appears to enhance cytotoxicity.
The mechanism by which these compounds exert their biological effects is often linked to their ability to interact with cellular targets. The alpha,beta-enone system in 6-hydroxy-2H-pyran derivatives is crucial for their activity, potentially allowing them to act as Michael acceptors in biological systems . Additionally, some studies suggest that these compounds may function as inhibitors of key enzymes involved in cellular signaling pathways.
Case Studies
- Antibacterial Activity : A study highlighted the effectiveness of a related pyran derivative against Staphylococcus aureus, achieving an MIC of 1.56 µg/mL. This suggests that similar modifications in structure could yield potent antibacterial agents .
- Anticancer Screening : In a comparative analysis of various synthesized compounds, one derivative exhibited an IC50 value of 9.6 µM against human microvascular endothelial cells, indicating its potential as an anticancer agent through the modulation of endothelial cell proliferation .
Research Findings Summary
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic effects. Research indicates that derivatives of pyrrolidine and pyranone structures often exhibit significant biological activities, including:
- Anticancer Activity : Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .
- Antimicrobial Properties : The presence of the dimethoxyphenyl group enhances the compound's ability to combat bacterial infections, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : Studies suggest that related compounds can inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis .
Neuropharmacology
Given the presence of the pyrrolidine structure, this compound may also have neuroactive properties. Research into similar compounds has indicated potential uses in treating neurological disorders such as:
- Anxiety and Depression : Pyrrolidine derivatives are being explored for their anxiolytic and antidepressant effects due to their interaction with neurotransmitter systems .
- Cognitive Enhancement : Some studies suggest that compounds with similar frameworks may enhance cognitive functions by modulating cholinergic activity in the brain .
Case Study 1: Anticancer Activity
In a study published in the Bulletin of the Chemical Society of Ethiopia, researchers synthesized various pyrrolidine derivatives and tested their anticancer properties against several cancer cell lines. The results demonstrated that specific modifications to the pyrrolidine moiety significantly increased cytotoxicity against breast and colon cancer cells . This suggests that the compound under discussion could be optimized for similar therapeutic applications.
Case Study 2: Antimicrobial Efficacy
A research article highlighted the synthesis of related compounds and their evaluation against antibiotic-resistant bacterial strains. The findings indicated that certain derivatives exhibited potent antimicrobial activity, suggesting that structural modifications could enhance efficacy against resistant pathogens . This supports the exploration of 4-((1-(3-(2,4-dimethoxyphenyl)propanoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one as a potential lead compound for new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
